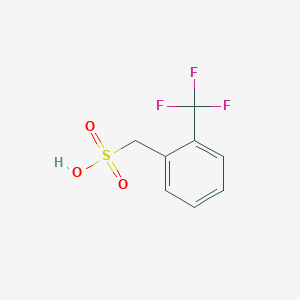

(2-Trifluoromethylphenyl)methanesulfonic acid

Cat. No. B8544898

M. Wt: 240.20 g/mol

InChI Key: KUCRAQDBLZUBQD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07557135B2

Procedure details

To a suspension of (2-trifluoromethylphenyl)methanesulfonic acid (20.3 g, 84 mmol) in THF (1.9 L) and DMF (5.0 mL) at −20° C. was added oxalyl chloride (44.7 mL, 0.5 mol) slowly dropwise over 1 hr. The bath temperature was maintained below 0° C. for 4 h, at which point the reaction was evaporated to a volume of ˜250 mL and diluted with 500 mL of ethyl acetate. This solution was washed with brine in a separatory funnel and dried over magnesium sulfate. The solution was then evaporated to a brown oil. This oil was taken up in 500 mL of pet ether (30-50°) and heated with a heat gun until the oil went into solution. The solution was then placed into a dry-ice acetone bath to cool resulting in formation of a white crystalline material. This material was collected via filtration and dried to afford 19 g (85%) of (2-trifluoromethylphenyl)methanesulfonyl chloride as a white solid.

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10](O)(=[O:12])=[O:11].C(Cl)(=O)C([Cl:19])=O>C1COCC1.CN(C=O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10]([Cl:19])(=[O:12])=[O:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=C(C=CC=C1)CS(=O)(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

1.9 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

44.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bath temperature was maintained below 0° C. for 4 h, at which

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated to a volume of ˜250 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 500 mL of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

This solution was washed with brine in a separatory funnel

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then evaporated to a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was taken up in 500 mL of pet ether (30-50°)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated with a heat gun until the oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then placed into a dry-ice acetone bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in formation of a white crystalline material

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This material was collected via filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=C(C=CC=C1)CS(=O)(=O)Cl)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19 g | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |